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Compound of Interest

Compound Name: (+)-Hydrastine

CAS No.: 29617-43-4

Cat. No.: B119000

Get Quote

Executive Summary
Current Status: (+)-Hydrastine (1S,9R-hydrastine) is a phthalideisoquinoline alkaloid and a

potent, stereoselective GABA_A receptor antagonist.[1] Unlike its natural enantiomer (-)-β-

hydrastine—a major constituent of Hydrastis canadensis (Goldenseal)—the (+)-isomer is a

highly specific neurotoxin. Core Finding: (+)-Hydrastine exhibits a convulsant potency

approximately 180-fold higher than the (-)-isomer and 2-fold higher than bicuculline, making it a

critical tool compound for neuropharmacology and a high-hazard substance in toxicological

screening. Scope: This guide details the mechanistic basis of (+)-hydrastine toxicity, defines

its acute neurotoxicological profile, and provides validated protocols for assessing its

convulsant threshold and pharmacokinetic properties in rodent models.

Chemical & Stereochemical Determinants of Toxicity
The toxicological profile of hydrastine is dictated by its stereochemistry at carbons 1 and 9.

Researchers must distinguish between the commercially available natural form and the potent

(+)-isomer.
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Property (-)-β-Hydrastine (Natural)
(+)-Hydrastine
(Unnatural/Synthetic)

Stereochemistry (1R, 9S) (1S, 9R)

Primary Source
Hydrastis canadensis

(Goldenseal)

Synthetic isolation /

Degradation

Primary Toxicity
Hepatotoxicity (chronic), CYP

Inhibition

Acute Neurotoxicity

(Convulsions)

GABA_A Affinity Low / Negligible High (Nanomolar range)

CD50 (Mice, i.v.) > 20 mg/kg (estimated) 0.16 mg/kg

Toxicological Implication: The (1S,9R) configuration of (+)-hydrastine aligns perfectly with the

GABA binding pocket, mimicking the pharmacophore of bicuculline. This results in rapid onset

of tonic-clonic seizures at sub-milligram doses.

Mechanistic Toxicology: The GABAergic Blockade
The primary mechanism of action (MoA) for (+)-hydrastine is competitive antagonism at the

GABA_A receptor complex.

Pathway Analysis
(+)-Hydrastine binds to the orthosteric site (or a closely overlapping site) on the GABA_A

receptor, preventing the binding of the inhibitory neurotransmitter GABA (gamma-aminobutyric

acid). This blockade prevents the opening of the chloride ion (Cl-) channel.

Normal State: GABA binds

Cl- influx

Hyperpolarization

Neuronal Inhibition.

Toxic State: (+)-Hydrastine binds
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Figure 1: Competitive antagonism of GABA_A receptors by (+)-Hydrastine leading to neuronal

hyperexcitability.[2]

Acute Toxicity & Neurotoxicity Profile[2]
Comparative Potency
In murine models, (+)-hydrastine is one of the most potent phthalideisoquinoline convulsants

known.

Table 1: Comparative Convulsant Doses (CD50) in Mice (i.v.)

Compound CD50 (mg/kg) Relative Potency Mechanism

(+)-Hydrastine 0.16 100 (Reference) GABA_A Antagonist

Bicuculline 0.32 50 GABA_A Antagonist

Picrotoxin ~1.0 - 2.0 ~10 Channel Blocker

(-)-Hydrastine > 28.0 < 0.5 Weak/Non-specific
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Data derived from structure-activity relationship studies (Source: NIH/PubMed).

Clinical Signs in Animal Models
Upon administration of a toxic dose (e.g., >0.2 mg/kg i.v. in mice), the following progression is

observed:

Latency: 5–30 seconds (i.v.) or 5–15 minutes (i.p.).

Prodrome: Hyper-reactivity to tactile stimuli, tail straubing.

Ictal Phase: Myoclonic jerks progressing rapidly to whole-body tonic-clonic convulsions.

Outcome: Death via respiratory arrest (diaphragmatic spasm) or recovery if sub-lethal.

Experimental Protocols
Protocol A: Determination of Convulsive Threshold
(CD50)
Purpose: To quantify the neurotoxic potency of (+)-hydrastine or its analogs. Model: Male CD-

1 Mice (20–25g).

Workflow:

Preparation: Dissolve (+)-hydrastine hydrochloride in saline. Ensure pH is near 7.4

(solubility may require slight acidification followed by neutralization).

Dosing (Up-and-Down Method):

Start Dose: 0.15 mg/kg (i.v. tail vein).[3]

Observation: Place mouse in a clear plexiglass chamber.

Endpoint: Presence of tonic extension of hind limbs within 5 minutes.

Adjustment:

If convulsion (+): Decrease dose by factor of 1.2 for next animal.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b119000/docs?utm_src=pdf-body#technical-guide-toxicological-characterization-of-hydrastine-in-animal-models
https://www.benchchem.com/product/b119000/docs?utm_src=pdf-body#technical-guide-toxicological-characterization-of-hydrastine-in-animal-models
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr562.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119000?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


If no convulsion (-): Increase dose by factor of 1.2.

Analysis: Calculate CD50 using the Dixon-Mood method or Probit analysis.

Protocol B: In Vitro Electrophysiology (Patch Clamp)
Purpose: To validate the GABAergic mechanism and rule out off-target effects. Model: Rat

Hippocampal Neurons or HEK293 cells expressing

GABA_A receptors.

Steps:

Setup: Whole-cell patch-clamp configuration. Holding potential -60 mV.

Agonist Application: Apply GABA (10

M) for 2s to establish baseline Cl- current (

).

Antagonist Co-application: Pre-incubate with (+)-hydrastine (10 nM – 10

M) for 30s, then co-apply with GABA.

Washout: Perfuse with buffer to check reversibility.

Data Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Experimental Workflow Diagram
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Figure 2: Decision tree for acute in vivo neurotoxicity screening.
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Pharmacokinetics & Metabolism (ADME)
While specific PK data for the (+)-isomer is limited compared to the natural extract, the

metabolic pathways are shared, though the rate of clearance may differ due to chiral

specificities of CYP enzymes.

Absorption: Rapidly absorbed; significant CNS penetration (evidenced by rapid seizure

onset).

Metabolism: Extensively metabolized in the liver.

Enzymes: CYP3A4 and CYP2D6 (Human/Rat).

Pathways: O-demethylation (major), N-demethylation.

Inhibition Potential: Hydrastine (racemic and natural) is a mechanism-based inhibitor of

CYP3A4.[2] This creates a potential for toxicokinetic interactions if co-administered with

other drugs metabolized by CYP3A4.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b119000?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/2163278/
https://pubmed.ncbi.nlm.nih.gov/2163278/
https://grokipedia.com/page/hydrastine
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr562.pdf
https://bcrcp.ac.in/NAAC/SSR/CRITERIA3/3.3/3.3.2/1_list/LINK%20TO%20ARTICLE/51MONDAL/j.phrs.2020.pdf
https://pubmed.ncbi.nlm.nih.gov/21372858/
https://pubmed.ncbi.nlm.nih.gov/21372858/
https://www.researchgate.net/publication/271222335_Hydrastine_Pharmacokinetics_and_Metabolism_after_a_Single_Oral_Dose_of_Goldenseal_Hydrastis_canadensis_to_Humans
https://pubmed.ncbi.nlm.nih.gov/25609220/
https://pubmed.ncbi.nlm.nih.gov/25609220/
https://www.benchchem.com/product/b119000/docs#technical-guide-toxicological-characterization-of-hydrastine-in-animal-models
https://www.benchchem.com/product/b119000/docs#technical-guide-toxicological-characterization-of-hydrastine-in-animal-models
https://www.benchchem.com/product/b119000/docs#technical-guide-toxicological-characterization-of-hydrastine-in-animal-models
https://www.benchchem.com/product/b119000/docs#technical-guide-toxicological-characterization-of-hydrastine-in-animal-models
https://www.benchchem.com/product/b119000?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119000?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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